3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid Desethyl Dabigatran Etexilate is a metabolite of Dabigatran Etexilate.
Brand Name: Vulcanchem
CAS No.: 212321-78-3
VCID: VC21337457
InChI: InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
SMILES: CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Molecular Formula: C32H37N7O5
Molecular Weight: 599.7 g/mol

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

CAS No.: 212321-78-3

Cat. No.: VC21337457

Molecular Formula: C32H37N7O5

Molecular Weight: 599.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid - 212321-78-3

CAS No. 212321-78-3
Molecular Formula C32H37N7O5
Molecular Weight 599.7 g/mol
IUPAC Name 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Standard InChI InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Standard InChI Key UGEWTLXHMYKLCO-UHFFFAOYSA-N
Isomeric SMILES CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N
SMILES CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Canonical SMILES CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Appearance White to Off-White Solid
Melting Point 113-126°C

Chemical Identity and Structure

Nomenclature and Identification

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid is officially identified by the following parameters:

ParameterInformationSource
Common NameDesethyl Dabigatran Etexilate
Alternative NameBIBR1087
CAS Registry Number212321-78-3
Molecular FormulaC34H40N8O6 (for related ester)
Molecular Weight656.7314 (for related ester)

Structural Characteristics

The compound features a complex molecular architecture comprising several key structural elements:

  • A benzimidazole core with a methyl substituent at position 1

  • A pyridin-2-ylamino propanoic acid moiety

  • An anilino methyl group at position 2 of the benzimidazole

  • A hexoxycarbonylcarbamimidoyl functional group on the aniline ring

This distinctive structure contributes to its specific role in the metabolic pathway and its biochemical properties. The compound contains multiple nitrogen-containing heterocycles and functional groups that influence its pharmacokinetic behavior .

Biochemical Role and Metabolism

Metabolic Pathway

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid occupies a critical position in the metabolic cascade of Dabigatran etexilate. Research has elucidated the following metabolic pathway:

  • Dabigatran etexilate (DABE), a double ester prodrug, undergoes initial metabolism in the intestine

  • Carboxylesterase 2 (CES2) enzyme rapidly hydrolyzes DABE to form two parallel intermediate metabolites:

    • Dabigatran ethylester (BIBR0951)

    • Desethyl Dabigatran Etexilate (BIBR1087, our compound of interest)

  • These intermediates are subsequently converted to the active moiety Dabigatran (DAB) through further hydrolysis by hepatic CES1/2 enzymes

The formation of these intermediates represents a crucial step in the bioactivation process essential for the therapeutic effect of Dabigatran etexilate.

Comparative Metabolite Properties

The compound exhibits distinct differences from both its parent compound and metabolic siblings:

CompoundP-gp Substrate StatusPrimary Metabolic ProcessSource
Dabigatran etexilate (DABE)SubstrateHydrolysis by CES2
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid (BIBR1087)Not a substrateHydrolysis by CES1/2
Dabigatran ethylester (BIBR0951)Not a substrateHydrolysis by CES1/2
Dabigatran (DAB)Not a substrateTerminal active metabolite

This differential substrate specificity for transport proteins significantly influences the compounds' absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetic Considerations

Alternative Metabolic Pathways

Recent research has revealed previously unrecognized metabolic routes involving 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid and related compounds. Alongside the established hydrolysis pathway, evidence indicates NADPH-dependent oxidative metabolism:

  • In human intestinal microsomes (HIM), DABE undergoes NADPH-dependent oxidation in parallel with CES-mediated hydrolysis

  • The intermediate metabolite BIBR0951 also experiences NADPH-dependent metabolism in both HIM and human liver microsomes (HLM)

  • This oxidative metabolism is primarily mediated by CYP3A enzymes and exhibits saturation kinetics with Km values of 1-3 μM

These findings provide insight into the complex metabolic fate of these compounds and explain observed differences in drug-drug interaction profiles at varying dose levels.

Implications for Drug-Drug Interactions

The metabolic profile of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid and its related compounds has significant implications for clinical pharmacology:

  • The intestinal CYP3A-mediated oxidation of BIBR0951, rather than gut P-gp-mediated efflux of DABE, appears to be a key factor in observed differences in drug-drug interaction magnitudes following micro versus therapeutic doses of DABE with CYP3A/P-gp inhibitors like clarithromycin

  • Both saturable CYP3A-mediated metabolism of BIBR0951 and solubility-limited DABE absorption contribute to the relatively modest nonlinearity in DAB exposure observed with increasing DABE doses

  • The contribution of gut P-gp appears limited, while gut CYP3A shows an appreciable, albeit small, role in mediating drug-drug interactions following therapeutic doses of DABE

This complex interplay of metabolic and transport processes highlights the importance of understanding the properties and behavior of intermediate metabolites like 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid.

Analytical Considerations

Chemical Properties for Analysis

For research and analytical purposes, the following properties of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid are relevant:

PropertyValueSource
SMILES NotationCCCCCCOC(=O)NC(=N)c1ccc(cc1)N(Cc2nc3cc(ccc3n2C)C(=O)N(CCC(=O)OCC)c4ccccn4)N=O (for related ester)
Accurate Mass656.3071 (for related ester)
Functional GroupsBenzimidazole, pyridine, carbamimidoyl, propanoic acid

These properties facilitate the identification and quantification of the compound in biological samples and pharmaceutical preparations.

Research Applications

Physiologically Based Pharmacokinetic Modeling

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid plays a significant role in advanced pharmacokinetic research:

This sophisticated modeling approach provides deeper insights into the complex pharmacokinetics of these compounds and their clinical implications.

Clinical Probe Applications

Dabigatran etexilate, which metabolizes to form 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, serves as a clinical probe substrate:

  • DABE is used to phenotype intestinal P-glycoprotein (P-gp) function in drug-drug interaction studies

  • It also serves as a probe in pharmacokinetic studies in special populations

  • Recent research suggests a varying extent of CYP3A involvement when using DABE as a clinical probe across different dose levels

Understanding the formation and properties of intermediate metabolites like 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid is essential for the accurate interpretation of these clinical probe studies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator